4-Chloro-N1,N1-dimethylbenzene-1,2-diamine
Overview
Description
4-Chloro-N1,N1-dimethylbenzene-1,2-diamine is an organic compound with the molecular formula C8H11ClN2. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom and two dimethylamino groups. This compound is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N1,N1-dimethylbenzene-1,2-diamine typically involves the nitration of phenol to produce nitrophenol, followed by the reduction of nitrophenol to yield the target compound . The reaction conditions often include the use of reducing agents such as zinc powder in the presence of hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N1,N1-dimethylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and nitriles can react with the chlorine atom.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Modified amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-Chloro-N1,N1-dimethylbenzene-1,2-diamine is utilized in several scientific research fields:
Biology: The compound is used in biochemical assays and as a probe in molecular biology studies.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-N1,N1-dimethylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications. The presence of the chlorine atom and dimethylamino groups influences its binding affinity and reactivity with target molecules .
Comparison with Similar Compounds
4-Chloro-1,2-dimethylbenzene: A related compound with similar structural features but different reactivity.
N1,N2-dimethylbenzene-1,2-diamine: Another derivative with distinct chemical properties and applications.
Uniqueness: 4-Chloro-N1,N1-dimethylbenzene-1,2-diamine is unique due to the presence of both chlorine and dimethylamino groups, which confer specific reactivity and applications in various fields. Its ability to undergo diverse chemical reactions and its utility in scientific research make it a valuable compound .
Properties
IUPAC Name |
4-chloro-1-N,1-N-dimethylbenzene-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-11(2)8-4-3-6(9)5-7(8)10/h3-5H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXJMNASZAAMSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101265430 | |
Record name | 4-Chloro-N1,N1-dimethyl-1,2-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101265430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183251-88-9 | |
Record name | 4-Chloro-N1,N1-dimethyl-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183251-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-N1,N1-dimethyl-1,2-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101265430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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